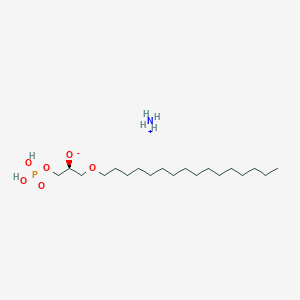

1,2-Propanediol, 3-(hexadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-

Übersicht

Beschreibung

Lysophosphatidic acid (LPA) is a lysophospholipid (LPL), that is made up of glycerol 3-phosphate (G3P), fatty acids, and phosphates. It is mainly produced in plants.

Biologische Aktivität

1,2-Propanediol, 3-(hexadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- is a phospholipid-like compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a long-chain alkyl group and a phosphate moiety, suggesting roles in cellular processes such as membrane formation and signaling.

- Molecular Formula : C19H40O3P

- Molecular Weight : 380.50 g/mol

- CAS Number : 6145-69-3

- Synonyms : 3-(Hexadecyloxy)propyl dihydrogen phosphate

Biological Activity Overview

The biological activity of this compound can be analyzed through various mechanisms:

1. Membrane Interaction

Due to its amphiphilic nature, 1,2-Propanediol, 3-(hexadecyloxy)-, has the potential to integrate into lipid bilayers. This property may influence membrane fluidity and permeability, impacting cellular uptake of other compounds.

2. Antimicrobial Properties

Research indicates that phospholipid derivatives can exhibit antimicrobial activities. The presence of the hexadecyl group may enhance the compound's ability to disrupt bacterial membranes, leading to cell lysis. Studies have shown that similar compounds can be effective against both Gram-positive and Gram-negative bacteria.

3. Cell Signaling

Phosphate-containing compounds are often involved in cellular signaling pathways. The dihydrogen phosphate group may play a role in signaling cascades that regulate various biological functions, including cell growth and apoptosis.

Case Studies and Research Findings

Mechanistic Insights

The biological activities of 1,2-Propanediol, 3-(hexadecyloxy)- can be attributed to several mechanisms:

- Disruption of Bacterial Membranes : The hydrophobic hexadecyl tail likely interacts with lipid bilayers of bacterial cells, leading to increased permeability and eventual cell death.

- Modulation of Cell Signaling : The phosphate group may participate in phosphorylation reactions that activate or deactivate various signaling pathways critical for cellular responses.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

1,2-Propanediol derivatives are often utilized in drug formulation due to their ability to enhance solubility and stability of active pharmaceutical ingredients. The hexadecyloxy group in this compound can improve lipophilicity, facilitating the encapsulation of hydrophobic drugs in lipid-based carriers.

Antioxidant Properties

Research indicates that similar compounds exhibit antioxidant activity, which can be beneficial in preventing oxidative stress in biological systems. This property can be exploited in formulations aimed at reducing cellular damage in various disease states.

Surfactants

The amphiphilic nature of 1,2-Propanediol derivatives makes them suitable for use as surfactants in cosmetic and personal care products. They can stabilize emulsions and enhance the texture of creams and lotions.

Emulsifying Agents

In food technology, this compound can serve as an emulsifying agent, helping to maintain the stability of oil-in-water emulsions. Its application in food products ensures uniform distribution of ingredients and improves mouthfeel.

Biodegradable Materials

The development of biodegradable polymers incorporating 1,2-Propanediol derivatives is gaining traction. These materials can be used in packaging applications that require sustainability without compromising performance.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Drug Delivery Systems | Encapsulation of hydrophobic drugs | Enhanced solubility and stability |

| Antioxidant Properties | Formulations aimed at reducing oxidative stress | Cellular protection against damage |

| Surfactants | Cosmetic formulations | Improved emulsion stability |

| Emulsifying Agents | Food products | Uniform ingredient distribution |

| Biodegradable Materials | Sustainable packaging solutions | Reduced environmental impact |

Case Study 1: Drug Formulation

A study published in a pharmaceutical journal explored the use of 1,2-Propanediol derivatives as carriers for poorly soluble drugs. The findings demonstrated a significant increase in bioavailability when these compounds were used compared to traditional formulations.

Case Study 2: Cosmetic Applications

In a cosmetic formulation study, the incorporation of 1,2-Propanediol derivatives improved the sensory attributes and stability of the final product. Consumer testing indicated higher satisfaction ratings for texture and application ease.

Eigenschaften

IUPAC Name |

azanium;(2S)-1-hexadecoxy-3-phosphonooxypropan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23;/h19H,2-18H2,1H3,(H2,21,22,23);1H3/q-1;/p+1/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLRGFVSCWCOJC-FYZYNONXSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@@H](COP(=O)(O)O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H44NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.